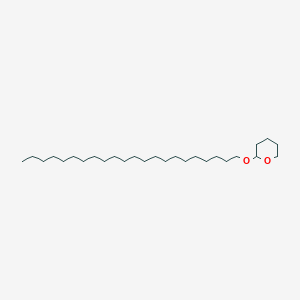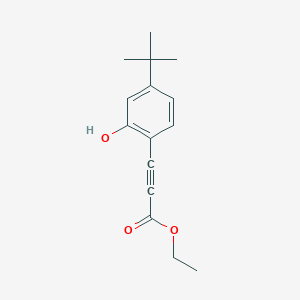
Ethyl 3-(4-tert-butyl-2-hydroxyphenyl)prop-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-tert-butyl-2-hydroxyphenyl)prop-2-ynoate is an organic compound that belongs to the class of esters It features a phenolic group substituted with a tert-butyl group and an ethyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-tert-butyl-2-hydroxyphenyl)prop-2-ynoate typically involves the esterification of 4-tert-butyl-2-hydroxyphenylprop-2-ynoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(4-tert-butyl-2-hydroxyphenyl)prop-2-ynoate can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydrogen atoms on the phenolic ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters.
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-tert-butyl-2-hydroxyphenyl)prop-2-ynoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the phenolic group.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(4-tert-butyl-2-hydroxyphenyl)prop-2-ynoate involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, acting as an antioxidant and neutralizing free radicals. This compound may also inhibit specific enzymes or signaling pathways, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate: Lacks the tert-butyl group, resulting in different chemical and biological properties.
Ethyl 3-(4-tert-butylphenyl)prop-2-ynoate:
Uniqueness
Ethyl 3-(4-tert-butyl-2-hydroxyphenyl)prop-2-ynoate is unique due to the presence of both the tert-butyl and hydroxyl groups on the phenolic ring. This combination enhances its stability and reactivity, making it a valuable compound for various applications in scientific research.
Propiedades
Número CAS |
137834-49-2 |
|---|---|
Fórmula molecular |
C15H18O3 |
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
ethyl 3-(4-tert-butyl-2-hydroxyphenyl)prop-2-ynoate |
InChI |
InChI=1S/C15H18O3/c1-5-18-14(17)9-7-11-6-8-12(10-13(11)16)15(2,3)4/h6,8,10,16H,5H2,1-4H3 |
Clave InChI |
WHMKHNPHMUKIAF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C#CC1=C(C=C(C=C1)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


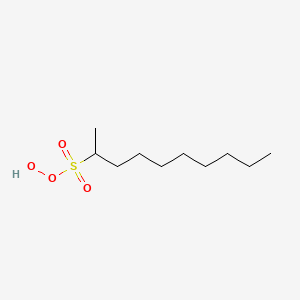
![2,2'-[(2,3-Dimethylphenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14276564.png)



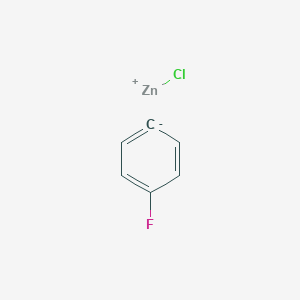

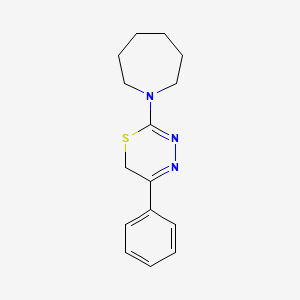
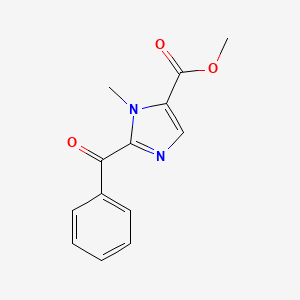
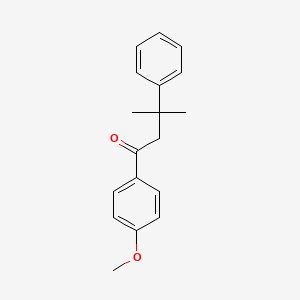
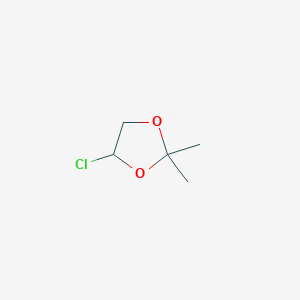
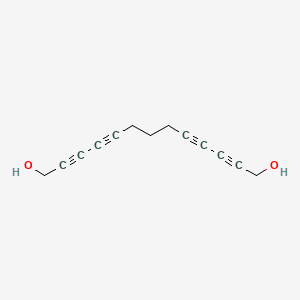
![5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol](/img/structure/B14276637.png)
